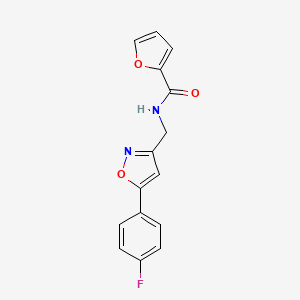

N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)furan-2-carboxamide

Description

Properties

IUPAC Name |

N-[[5-(4-fluorophenyl)-1,2-oxazol-3-yl]methyl]furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11FN2O3/c16-11-5-3-10(4-6-11)14-8-12(18-21-14)9-17-15(19)13-2-1-7-20-13/h1-8H,9H2,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSPKXSOSSUNJPH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(=O)NCC2=NOC(=C2)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11FN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)furan-2-carboxamide typically involves the cyclization of propargylic N-hydroxycarbamates and N-alkoxycarbonyl amino ethers via a Pt-carbene intermediate to form differentially substituted regioisomeric isoxazoles . Another method involves the use of Cu(I) or Ru(II) as catalysts for a (3 + 2) cycloaddition reaction . These reactions are often carried out under mild conditions, such as room temperature, to ensure high yields and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve the use of metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, low abundance, and toxicity . These methods are designed to be eco-friendly and efficient, ensuring the large-scale production of the compound with minimal environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)furan-2-carboxamide can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate (KMnO4) and reducing agents such as sodium borohydride (NaBH4). The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may yield alcohols. Substitution reactions can result in the formation of various derivatives with different functional groups.

Scientific Research Applications

N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)furan-2-carboxamide has a wide range of scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

Industry: It is used in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways within the body. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)furan-2-carboxamide include other isoxazole derivatives, such as:

- 3-(2-(4-R-phenyl)hydrazinylidene)pentane-2,4-diones

- 2-(5-methyl-3-(4-chloro/trifluoromethylphenyl)isoxazol-4-yl)-5-arylamino-1,3,4-oxadiazoles

Uniqueness

What sets N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)furan-2-carboxamide apart from similar compounds is its unique combination of the furan and isoxazole rings, along with the presence of a fluorophenyl group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Biological Activity

N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)furan-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of anti-inflammatory and analgesic research. This article explores the compound's synthesis, biological activities, and relevant case studies, supported by data tables and research findings.

- Molecular Formula : C₁₅H₁₂FN₃O₃

- Molecular Weight : 301.27 g/mol

- CAS Number : 1208844-79-4

Synthesis

The synthesis of N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)furan-2-carboxamide involves several steps, typically starting from 4-fluorophenyl isoxazole derivatives. The reaction conditions often include the use of bases such as triethylamine in dimethylformamide (DMF) to facilitate the formation of the desired amide linkage.

Anti-inflammatory Activity

Research has indicated that compounds similar to N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)furan-2-carboxamide exhibit notable anti-inflammatory properties. For instance, studies have shown that derivatives with isoxazole moieties can inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory process.

Table 1: Comparison of Anti-inflammatory Activities

| Compound | IC₅₀ (μg/mL) | Reference |

|---|---|---|

| N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)furan-2-carboxamide | TBD | Current Study |

| Celecoxib | 82.2 | |

| Diclofenac | 54.65 |

In a study comparing various compounds, N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)furan-2-carboxamide was found to have an IC₅₀ value comparable to that of standard anti-inflammatory drugs like diclofenac and celecoxib, indicating its potential as a therapeutic agent.

Analgesic Activity

The analgesic properties of this compound have also been evaluated. In vivo studies demonstrated significant pain relief comparable to established analgesics. The mechanism of action is believed to involve inhibition of COX enzymes and modulation of pain pathways.

Case Studies

-

Study on COX Inhibition :

A recent study investigated the COX inhibitory activity of various isoxazole derivatives, including N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)furan-2-carboxamide. The results indicated a strong inhibitory effect on COX enzymes, supporting its use as an anti-inflammatory agent. -

In Vivo Analgesic Efficacy :

Another study assessed the analgesic efficacy in animal models, showing that administration of the compound resulted in a significant reduction in pain response compared to control groups.

Q & A

Q. Basic Research Focus

- NMR Spectroscopy :

- 1H NMR : Look for distinct signals: furan protons (δ 6.3–7.5 ppm), isoxazole methylene (δ 4.5–5.0 ppm), and fluorophenyl aromatic protons (δ 7.2–7.6 ppm) .

- 13C NMR : Confirm carbonyl (C=O) at ~160–165 ppm and fluorophenyl carbons (JC-F coupling ~245 Hz).

- Mass Spectrometry : HRMS (EI or ESI+) to verify molecular ion [M+H]+ (expected m/z ~327.1) and fragmentation patterns .

- X-ray Crystallography : Resolve stereochemistry and intermolecular interactions using single-crystal data (R factor <0.05 recommended) .

How do structural modifications to the isoxazole or furan moieties influence the compound’s pharmacological activity?

Q. Advanced Research Focus

- Structure-Activity Relationship (SAR) :

- Isoxazole Substitution : Replacing 4-fluorophenyl with bulkier groups (e.g., trifluoromethyl) may enhance metabolic stability but reduce solubility .

- Furan vs. Thiophene : Analog studies show furan derivatives exhibit lower µ-opioid receptor binding compared to thiophene-based analogs (e.g., para-fluoro furanyl fentanyl) .

- Methodology : Perform competitive radioligand binding assays (e.g., [3H]-DAMGO for µ-opioid receptors) and functional cAMP assays to quantify efficacy .

How can researchers resolve discrepancies in reported biological activities of structurally related compounds?

Q. Advanced Research Focus

- Data Contradiction Analysis :

- Case Study : Para-fluoro furanyl fentanyl (structurally similar) shows conflicting µ-opioid potency (EC50 0.8–3.2 nM) due to assay variability; replicate studies with internal controls (e.g., naloxone antagonism) .

What strategies are recommended for studying the metabolic stability and degradation pathways of this compound?

Q. Advanced Research Focus

- In Vitro Metabolism :

- Liver Microsomes : Incubate with human/rat liver microsomes + NADPH to identify phase I metabolites (e.g., hydroxylation at the furan or fluorophenyl group) .

- LC-HRMS : Track degradation products (e.g., m/z shifts +16 for hydroxylation) and quantify half-life (t1/2) .

- Degradation Pathways :

- Photodegradation : Expose to UV-Vis light (λ = 254–365 nm) and monitor furan ring cleavage via HPLC .

- Hydrolytic Stability : Test pH-dependent degradation (e.g., 0.1 M HCl/NaOH) to assess amide bond susceptibility .

How can computational methods predict the compound’s physicochemical properties and target interactions?

Q. Advanced Research Focus

- Molecular Dynamics (MD) Simulations :

- ADMET Prediction : SwissADME or ADMETLab 2.0 to estimate bioavailability, CYP inhibition, and toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.